molecular formula C20H21BrN2OS B2998541 (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide CAS No. 474878-52-9

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide

Cat. No. B2998541
M. Wt: 417.37
InChI Key: ZEHIHZWHGCCYJM-ANVLNOONSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thiazole derivatives involves the condensation of various carbonyl compounds with thiocarbamides, leading to compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Potikha, Turov, & Kovtunenko, 2008). These reactions provide a framework for the synthesis of structurally related compounds, including the one .

Heterocyclic Chemistry Applications

  • Compounds structurally related to the one you're inquiring about have been used to synthesize various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These reactions demonstrate the versatility of thiazole derivatives as building blocks for synthesizing complex heterocycles with potential applications in drug discovery and development (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Antitumor Activities

  • Some thiazole derivatives exhibit antimicrobial and antitumor activities, making them of interest for pharmaceutical research. For example, thiazolo-pyrimidine analogues have been synthesized and shown to possess broad-spectrum antibacterial and antifungal properties, underscoring their potential as leads for developing new antimicrobial agents (Bhadraiah et al., 2020).

Chemical Characterization and Potential Applications

  • The chemical characterization of new diheteroaryl thienothiophene derivatives, related by the core structure to the compound of interest, has been carried out, indicating the potential of these molecules for applications in materials science and as intermediates in the synthesis of more complex molecules (Mabkhot, Al-Majid, & Alamary, 2011).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information. If you have any other questions, feel free to ask!


properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHIHZWHGCCYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide

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